D-Alanyl-N-methyl-L-alaninamide

Description

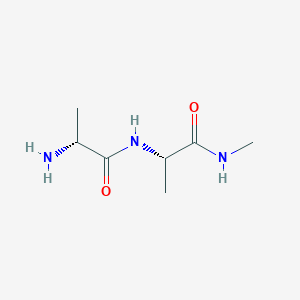

Structure

2D Structure

3D Structure

Properties

CAS No. |

61275-30-7 |

|---|---|

Molecular Formula |

C7H15N3O2 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

(2R)-2-amino-N-[(2S)-1-(methylamino)-1-oxopropan-2-yl]propanamide |

InChI |

InChI=1S/C7H15N3O2/c1-4(8)6(11)10-5(2)7(12)9-3/h4-5H,8H2,1-3H3,(H,9,12)(H,10,11)/t4-,5+/m1/s1 |

InChI Key |

YGIVVAKQDXCPKN-UHNVWZDZSA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](C)C(=O)NC)N |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC)N |

Origin of Product |

United States |

Significance of Alaninamide Derivatives in Peptide and Protein Research

Alaninamide derivatives, including D-Alanyl-N-methyl-L-alaninamide, serve as crucial building blocks for understanding the more complex structures of proteins. The incorporation of D-amino acids, which are mirror images of the naturally occurring L-amino acids, provides resistance to enzymatic degradation, a property that is highly advantageous for the development of therapeutic peptides with longer in vivo circulation times. nih.gov The study of these derivatives allows researchers to investigate the impact of stereochemistry on peptide conformation and biological activity. Furthermore, alaninamide derivatives are instrumental in studies of protein kinetics, where they are used as tracers to measure metabolic rates. nih.gov The chemical modification of alaninamide structures, such as N-methylation, has been shown to influence the secondary structure of peptides, which can in turn modulate their therapeutic properties. mdpi.com

Overview of Dipeptide Conformational Analysis and Its Relevance to Macromolecular Structure

The conformational preferences of dipeptides are influenced by various factors, including the nature of the amino acid side chains, the solvent environment, and the presence of modifications like N-methylation. mdpi.comrsc.org Techniques such as vibrational spectroscopy (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in characterizing these conformations. nih.govacs.org Vibrational spectroscopy, with its short timescale, is particularly useful for examining the conformational preferences of short-lived states. nih.gov The data obtained from these analyses are crucial for understanding how polypeptide chains fold into their functional, three-dimensional structures in the complex environment of the cell, such as within the ribosome during protein synthesis. nih.gov

Computational and Theoretical Investigations of D Alanyl N Methyl L Alaninamide Conformation

Ab Initio and Quantum Chemical Calculations for Potential Energy Surfaces

Ab initio (from first principles) and quantum chemical methods are essential for accurately mapping the potential energy surface (PES) of a molecule. These methods solve the electronic Schrödinger equation to determine the energy of a given arrangement of atoms, providing a foundational understanding of conformational stability without reliance on empirical data.

Self-Consistent Field (SCF) methods, particularly the Hartree-Fock (HF) method, serve as a starting point for many quantum chemical calculations. These calculations determine the ground-state electronic energy and wavefunction of a molecule in a given nuclear configuration. For peptide models like N-acetyl-N'-methylalaninamide, a close analog to D-Alanyl-N-methyl-L-alaninamide, ab initio SCF calculations have been employed to identify and rank low-energy conformers. acs.orgacs.org These studies often use basis sets like 3-21G, 6-31G*, and 6-31G** to describe the atomic orbitals. rsc.org

To improve upon the SCF approximation, which neglects electron correlation, Møller-Plesset perturbation theory, typically at the second order (MP2), is often used. MP2 calculations provide a more accurate description of the relative energies between different conformers by partially including the effects of electron correlation. acs.org For the alanine (B10760859) dipeptide, a standard benchmark system, geometry optimizations at the MP2/6-311++G** level have been used to identify numerous unique minima on the potential energy surface, revealing a complex energetic landscape. osti.gov These calculations help to characterize key stable conformations, such as the C7eq, C5, and C7ax forms, and determine their relative stabilities.

Table 1: Representative Low-Energy Conformers of Alanine Dipeptide Analogs This table illustrates typical conformers identified through computational methods for alanine dipeptide, a model for this compound. The relative energies can vary based on the computational method and basis set used.

| Conformer | Description | Typical Relative Energy (kcal/mol) |

| C7eq | Features a seven-membered intramolecular hydrogen bond in an equatorial-like orientation. Often found as the global minimum in gas-phase calculations. | 0.0 |

| C5 | Contains a five-membered intramolecular hydrogen bond. | 1.0 - 3.0 |

| C7ax | A higher-energy conformer with a seven-membered hydrogen bond in an axial-like orientation. | 2.0 - 4.0 |

| αR | A right-handed helical conformation. | Variable |

| β2 | An extended beta-sheet-like conformation. | Variable |

Density Functional Theory (DFT) has become a widely used method for studying peptide conformations due to its favorable balance of computational cost and accuracy. DFT methods, such as the popular B3LYP functional, calculate the energy of a system based on its electron density. researchgate.net These studies are instrumental in exploring the conformational preferences and potential energy surfaces of dipeptides. researchgate.net

For dipeptide models, DFT calculations with various functionals and basis sets (e.g., B3LYP/6-311+G(d,p)) are used to optimize geometries and identify all possible stable conformers. researchgate.net The results of these calculations provide insights into the intrinsic conformational tendencies of the peptide backbone, dictated by factors like steric hindrance and intramolecular hydrogen bonding. Long-range corrected functionals, such as ωB97X-D, can also be employed to better account for dispersion forces, which are crucial for accurately modeling non-covalent interactions within the molecule. researchgate.net

The conformation of a peptide backbone is primarily defined by two dihedral angles, also known as torsional angles: phi (φ) and psi (ψ). proteinstructures.com The φ angle describes the rotation around the N-Cα bond, while the ψ angle describes the rotation around the Cα-C bond. proteinstructures.com A Ramachandran plot is a two-dimensional graph that visualizes the distribution of these φ and ψ angles, showing which combinations are energetically favorable and which are sterically forbidden. proteinstructures.comwikipedia.org

Originally developed based on hard-sphere models, Ramachandran plots are now frequently generated using the results of quantum chemical calculations or by analyzing experimentally determined protein structures. wikipedia.orgnih.gov The plots show distinct "allowed" regions that correspond to common secondary structures like right-handed alpha-helices and beta-sheets. proteinstructures.com For a molecule like this compound, theoretical Ramachandran plots can be constructed by systematically varying the φ and ψ angles, calculating the energy for each conformation, and plotting the results as a contour map. osti.gov This analysis reveals the sterically allowed conformational space available to the molecule, which is largely dictated by repulsive hard-sphere interactions. nih.gov

Table 2: Typical Torsional Angles for Common Peptide Secondary Structures

| Secondary Structure | φ (Phi) Angle Range | ψ (Psi) Angle Range |

| Right-handed α-helix | -80° to -50° | -60° to -30° |

| Parallel β-sheet | -140° to -110° | +110° to +140° |

| Antiparallel β-sheet | -150° to -100° | +100° to +150° |

| Left-handed α-helix | +50° to +80° | +30° to +60° |

Molecular Dynamics (MD) Simulations and Force Field Development

While quantum chemical calculations provide highly accurate energies for static conformations, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including conformational changes and interactions with a solvent.

The conformation of a peptide in solution can differ significantly from its gas-phase preferences due to interactions with solvent molecules. MD simulations are a primary tool for investigating these solvation effects. nih.gov In these simulations, the peptide is placed in a box of explicit solvent molecules (like water), and the trajectories of all atoms are calculated over time.

Studies on the alanyl dipeptide have shown that the inclusion of solvation energy can alter the relative stability of conformers. researchgate.net For instance, while the C7eq conformation is often the most stable in the gas phase, the addition of solvation energy can stabilize the C5 conformation. researchgate.net This is because different conformers expose different parts of the molecule to the solvent, leading to varying free energies of solvation. Both explicit solvent models and implicit models (which represent the solvent as a continuum) are used to mimic the screening effect of water and understand its influence on the conformational equilibrium of peptides. researchgate.net

MD simulations rely on empirical force fields to define the potential energy of the system as a function of atomic positions. These force fields are collections of parameters that describe bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). The accuracy of an MD simulation is highly dependent on the quality of the force field used. nih.govresearchgate.net

Commonly used protein force fields include AMBER, CHARMM, and OPLS. researchgate.net These force fields are often developed and validated by comparing simulation results against experimental data or high-level ab initio calculations. rsc.orgresearchgate.net For dipeptides, this involves assessing the force field's ability to reproduce the potential energy surfaces and relative conformational energies predicted by quantum mechanics. rsc.org Discrepancies between force field predictions and ab initio data can highlight deficiencies, such as an inaccurate description of repulsive or attractive interactions, leading to the refinement and development of improved parameters for more accurate peptide modeling. rsc.orgmpg.de The ongoing assessment of force fields using benchmark systems, including various dipeptides, is crucial for improving the predictive power of simulations for both small peptides and large proteins. nih.gov

Exploration of Conformational Distributions and Free Energy Landscapes

A fundamental goal in the theoretical study of this compound is to map its conformational free energy landscape. This landscape provides a visual and quantitative representation of the relative stability of all possible conformations of the molecule. Low-energy regions on this map correspond to stable or metastable conformational states, while the peaks represent the energy barriers that must be overcome for the molecule to transition between these states.

Advanced enhanced sampling methods, such as metadynamics and adaptive biasing force, are powerful tools for constructing these landscapes. aps.org These techniques accelerate the exploration of the conformational space by applying a history-dependent bias to the system, encouraging it to escape from local energy minima and sample a wider range of conformations. aps.org For dipeptides like this compound, the free energy landscape is typically plotted as a function of the two backbone dihedral angles, phi (φ) and psi (ψ), which define the conformation of the peptide backbone.

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

To achieve a high level of accuracy in describing the electronic structure and reactivity of this compound, especially in a condensed-phase environment, researchers turn to hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods. nih.govnih.gov This approach elegantly combines the accuracy of quantum mechanics (QM) for a critical part of the system with the computational efficiency of molecular mechanics (MM) for the remainder. nih.govresearchgate.net

In a typical QM/MM simulation of this compound in water, the dipeptide itself would be treated with a QM method, such as Density Functional Theory (DFT). acs.orgnih.gov This allows for a precise description of the electronic rearrangements that occur during conformational changes or chemical reactions. The surrounding water molecules, which primarily interact with the peptide through electrostatic and van der Waals forces, can be effectively described by a classical MM force field. nih.gov

This partitioning scheme allows for the study of phenomena that would be computationally prohibitive with a full QM treatment of the entire system. uiuc.edu QM/MM simulations have been successfully employed to investigate enzyme catalysis, drug-receptor interactions, and the influence of solvent on peptide conformation. researchgate.net For this compound, QM/MM studies can provide valuable insights into the subtle electronic effects that govern its conformational preferences and its interactions with its environment.

Neural-Network Analysis in Vibrational Spectra and Conformational States

A cutting-edge approach to understanding the conformational states of peptides involves the use of neural networks to analyze their vibrational spectra. nih.govacs.org This method leverages the power of machine learning to establish a correlation between the complex vibrational signatures of a molecule and its specific three-dimensional structure.

In a study on the closely related N-acetyl L-alanyl N'-methylamide, a neural network was trained on a large dataset of theoretical vibrational spectra calculated for different conformations using Density Functional Theory (DFT). acs.orgnih.gov The network learned to recognize the subtle patterns in the vibrational absorption and vibrational circular dichroism spectra that are characteristic of each conformer. acs.org Once trained, the neural network could then be used to predict the conformational state of the molecule from new, experimentally obtained spectra. nih.govacs.org

This approach offers a powerful way to bridge the gap between theoretical calculations and experimental measurements. It can help to identify the specific conformers present in a sample and to quantify their relative populations. The application of neural network analysis to the vibrational spectra of this compound holds the promise of providing a highly detailed and accurate picture of its conformational distribution in various environments. nih.govacs.org

Comparative Analysis of Theoretical and Experimental Conformational Data

A crucial aspect of computational studies on this compound is the validation of theoretical models against experimental data. This comparative analysis is essential for ensuring the accuracy and reliability of the computational predictions.

Theoretical calculations, such as ab initio and DFT methods, provide detailed information about the geometries and relative energies of different conformers in the gas phase or in implicit solvent models. These predictions can then be compared with experimental data from techniques such as X-ray crystallography, which provides the precise three-dimensional structure of the molecule in the solid state, and Nuclear Magnetic Resonance (NMR) spectroscopy, which gives information about the average conformation and dynamics in solution.

Discrepancies between theoretical predictions and experimental observations can often be traced to the influence of the environment. For example, the crystal packing forces in the solid state can stabilize a conformation that is not the most stable one in the gas phase or in solution. Similarly, the explicit interactions with solvent molecules can significantly alter the relative energies of different conformers. By carefully comparing theoretical and experimental data, researchers can refine their computational models and gain a deeper understanding of the factors that govern the conformational behavior of this compound.

| Computational Method | Information Provided | Relevance to this compound |

| Enhanced Sampling (e.g., Metadynamics) | Free energy landscapes, relative stabilities of conformers, and energy barriers between them. | Predicts the most likely conformations and the pathways for conformational change. |

| Hybrid QM/MM | Accurate electronic structure of the peptide in a complex environment, detailed interaction energies. | Enables the study of solvent effects and reaction mechanisms with high accuracy. |

| Neural Network Analysis | Correlation between vibrational spectra and specific conformations. | Allows for the identification and quantification of conformers from experimental spectroscopic data. |

| Ab initio / DFT Calculations | Gas-phase geometries and relative energies of conformers. | Provides a baseline for understanding the intrinsic conformational preferences of the molecule. |

| Experimental Method | Information Provided | Relevance for Comparison with Theory |

| X-ray Crystallography | Precise 3D structure in the solid state. | Provides a benchmark for the accuracy of theoretical geometry predictions. |

| NMR Spectroscopy | Information on average conformation, dynamics, and intermolecular interactions in solution. | Validates theoretical models of solution-phase behavior and conformational dynamics. |

| Vibrational Spectroscopy (IR, Raman, VCD) | Information about the vibrational modes of the molecule, which are sensitive to conformation. | Provides data for training and validating neural network models and for direct comparison with calculated spectra. |

Molecular Recognition and Intermolecular Interactions of Alaninamide Derivatives

Hydrogen Bonding Networks in D-Alanyl-N-methyl-L-alaninamide Structures

Hydrogen bonds are the principal architects of secondary structure in peptides and proteins, and this compound is no exception. These bonds can occur both within a single molecule (intramolecular) and between different molecules (intermolecular).

Intramolecular hydrogen bonds play a crucial role in stabilizing specific conformations of the peptide backbone. For instance, studies on related amino acid derivatives have shown that the formation of a strong intramolecular hydrogen bond between a carboxyl O-H group and an amide C=O group can significantly favor an anti-conformation of the carboxyl group, a preference that is highly dependent on the surrounding solvent's ability to accept hydrogen bonds. nih.gov In less hydrogen-bond-accepting environments, the formation of this internal bond becomes more favorable, dictating the molecule's shape. nih.gov This principle extends to the peptide bonds within this compound, where intramolecular hydrogen bonds between the amide groups contribute to a folded or compact structure.

The interplay between intra- and intermolecular hydrogen bonding is a delicate balance. Strong intramolecular bonds can sometimes hinder the formation of extensive intermolecular networks by "satisfying" the hydrogen bonding potential within the molecule itself. rsc.org The specific arrangement of D- and L-alanine residues, along with the N-methyl group in this compound, introduces specific steric constraints and electronic properties that fine-tune this balance, leading to unique hydrogen bonding patterns.

Solvent Effects on Conformational Stability and Dynamics

The surrounding solvent environment profoundly influences the conformational landscape of peptides. The solvent can stabilize or destabilize certain conformations through direct interactions, such as hydrogen bonding, and indirect effects, like the hydrophobic effect.

Water-Mediated Conformations

Water, the solvent of life, is particularly adept at forming hydrogen bonds. When this compound is dissolved in water, the solvent molecules compete with the peptide's own intramolecular hydrogen bonds. Water molecules can act as both hydrogen bond donors and acceptors, forming hydrogen-bonding bridges between different parts of the peptide. rochester.edu

Theoretical studies on similar dipeptides, like N-acetylalanine-N'-methylamide, have indicated that the preference for certain conformations, such as the polyproline II (P(II)) helix, in water is not necessarily due to the formation of optimal hydrogen-bonded water bridges. rochester.edunih.gov Instead, it is suggested that the solvent acts to minimize steric conflicts within the peptide, thereby "unmasking" inherent conformational preferences. rochester.edunih.gov The hydration of the peptide is a key thermodynamic factor, with conformations that allow for minimal overlap of the hydration shells around the peptide's donor and acceptor groups being favored. nih.gov In the case of alaninamide-water complexes, the lowest energy structures are stabilized by a network of hydrogen bonds where water accepts a hydrogen bond from the amide group and donates one to the carbonyl oxygen. acs.org

Interaction with Cosolvents (e.g., Urea)

The addition of cosolvents to an aqueous solution can dramatically alter the conformational stability of peptides. Cosolvents are small organic molecules that can either stabilize (osmolytes) or destabilize (denaturants) the folded structures of proteins and peptides. nih.govresearchgate.net

Urea (B33335) is a classic example of a denaturant. It is thought to destabilize peptide structures through a direct mechanism, by interacting favorably with both the peptide backbone and the amino acid side chains. nih.gov These interactions disrupt the intramolecular hydrogen bonds that hold the peptide in a specific conformation and also interfere with the water-mediated hydrophobic interactions that contribute to folding. For this compound in a urea solution, the urea molecules would compete with water and with the peptide's own internal hydrogen bonds, leading to a more flexible and unfolded state.

In contrast, protective osmolytes, such as trimethylamine (B31210) N-oxide (TMAO), tend to be excluded from the peptide surface. This exclusion effect enhances the hydration of the peptide and strengthens the water-mediated hydrophobic interactions, thereby stabilizing compact, folded conformations. nih.gov While the specific effects of a wide range of cosolvents on this compound have not been exhaustively studied, the general principles of cosolvent-peptide interactions provide a framework for predicting how its conformational equilibrium would shift in different solvent mixtures. For instance, the addition of proline as a cosolvent to alanine-based peptides has been shown to enhance helical content and slow down folding and unfolding dynamics. nih.gov This is attributed to peptide compaction, dehydration, and weak interactions between proline and the alanine (B10760859) methyl sidechains. nih.gov

Supramolecular Assembly and Self-Organization of Alaninamide Peptides

The ability of peptides to self-assemble into well-defined nanostructures is a burgeoning field with applications in materials science and biomedicine. wikipedia.org This process is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking interactions if aromatic residues are present. nih.govnih.gov

Alaninamide derivatives, due to their simple structure and capacity for hydrogen bonding, can serve as building blocks for such supramolecular assemblies. The alternating pattern of hydrogen bond donors and acceptors along the peptide backbone facilitates the formation of extended structures like nanofibers and hydrogels. wikipedia.orgresearchgate.net The specific sequence of D- and L-amino acids in this compound can induce specific turns and twists in the resulting assemblies, leading to more complex and hierarchical structures.

The self-assembly process is often highly dependent on environmental conditions such as pH, temperature, and the presence of salts or other molecules. mdpi.comrsc.org For example, changes in pH can alter the protonation state of terminal groups, thereby affecting the electrostatic interactions that can either promote or inhibit assembly. The resulting supramolecular structures, such as hydrogels, can have a high water content and a porous network, making them suitable for applications like tissue engineering. wikipedia.org

Ligand-Receptor Interaction Modeling with Alaninamide Scaffolds

The defined and relatively rigid conformations that can be adopted by small peptides like this compound make them attractive scaffolds for the design of molecules that can bind to biological receptors. acs.orgnih.gov In drug discovery, a "scaffold" is a core molecular structure upon which various functional groups can be appended to create a library of compounds to be tested for biological activity. nih.govnih.gov

Computational methods, such as molecular docking, are widely used to predict how a ligand (in this case, a molecule based on the alaninamide scaffold) might bind to the active site of a receptor protein. nih.govnih.gov These simulations model the various intermolecular interactions—hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces—between the ligand and the receptor.

The alaninamide backbone provides a framework that positions the side chains and other functional groups in a specific spatial arrangement. By modifying these groups, medicinal chemists can optimize the binding affinity and selectivity of the ligand for its target. The D-Ala-L-Ala sequence in the scaffold can induce a specific turn structure, which may be complementary to the shape of a receptor's binding pocket. The N-methyl group can also influence the conformational flexibility and hydrogen bonding capacity of the peptide, further tuning its interaction profile. The development of novel alaninamide derivatives has shown promise in creating compounds with potential therapeutic applications, such as antiseizure and antinociceptive agents. acs.orgmdpi.com

Below is an interactive data table summarizing the types of interactions and their significance in the context of this compound.

| Interaction Type | Description | Significance for this compound |

| Intramolecular Hydrogen Bonding | Hydrogen bonds formed between different parts of the same molecule. | Stabilizes specific folded conformations of the peptide backbone. |

| Intermolecular Hydrogen Bonding | Hydrogen bonds formed between different molecules. | Drives the formation of supramolecular assemblies like β-sheets and nanofibers. |

| Solvent Hydrogen Bonding | Hydrogen bonds formed between the peptide and solvent molecules (e.g., water). | Competes with intramolecular hydrogen bonds and influences conformational preferences. |

| Hydrophobic Interactions | The tendency of nonpolar groups to aggregate in aqueous solution. | Contributes to the stability of folded structures and the core of self-assembled nanomaterials. |

| Electrostatic Interactions | Attractive or repulsive forces between charged groups. | Can play a role in ligand-receptor binding and the stability of supramolecular assemblies, especially at different pH values. |

| Van der Waals Forces | Weak, short-range attractive forces between all atoms. | Contribute to the overall stability of molecular complexes and crystal packing. |

Biochemical and Chemical Biology Applications of Alaninamide Peptides

D-Alanyl-N-methyl-L-alaninamide as a Substrate in Enzymatic Reactions

The enzymatic processing of this compound is influenced by the stereochemistry of its amino acids and the methylation of its peptide bond. These features can significantly alter its recognition and turnover by various enzymes.

The formation of the peptide bond in this compound is a process of nucleophilic addition-elimination between the carboxyl group of D-alanine and the amino group of N-methyl-L-alaninamide. This reaction, a type of condensation or dehydration synthesis, results in the formation of a rigid and planar amide bond with the release of a water molecule khanacademy.orgkhanacademy.orgyoutube.com. The peptide bond exhibits partial double-bond character due to resonance, which restricts its rotation khanacademy.org.

In the context of enzymatic peptide synthesis, the N-methylation of the C-terminal amino acid amide would likely influence the rate and efficiency of peptide bond formation. While the fundamental mechanism of nucleophilic attack by the amino group on an activated carboxyl group remains the same, the steric hindrance and altered electronics from the N-methyl group could affect the binding affinity and orientation within the enzyme's active site.

Aminolysis, the cleavage of a chemical bond by an amine, is a key reaction in both the synthesis and degradation of peptides. In enzymatic reactions, the susceptibility of the peptide bond in this compound to aminolysis would be a critical factor. The presence of the N-methyl group on the L-alaninamide residue can confer resistance to proteolytic degradation by sterically hindering the approach of proteases that would typically recognize and cleave the peptide bond nih.govresearchgate.net. This increased stability is a desirable property in the design of peptide-based drugs nih.gov.

Dipeptidases are enzymes that hydrolyze dipeptides into their constituent amino acids. The specificity of these enzymes is often highly dependent on the stereochemistry and modifications of the substrate. For instance, the VanX dipeptidase, a key enzyme in vancomycin (B549263) resistance, exhibits exquisite specificity for D-alanyl-D-alanine (D-Ala-D-Ala) magtech.com.cn. This enzyme is crucial for hydrolyzing D-Ala-D-Ala, thus preventing its incorporation into the bacterial cell wall precursor and allowing the synthesis of D-Ala-D-lactate, which confers vancomycin resistance magtech.com.cn.

The substrate specificity of VanX and similar D-D-peptidases is a useful model for predicting the interaction of this compound with such enzymes. While the N-terminal D-alanine of the compound might be recognized by the active site of a D-D-peptidase, the L-configuration and N-methylation of the C-terminal residue would likely prevent efficient binding and hydrolysis. The active sites of these enzymes are often precisely shaped to accommodate a D-amino acid at the C-terminal position, and the presence of an L-amino acid, further modified with a methyl group, would create steric clashes and unfavorable interactions.

Studies on dipeptidases from various bacterial sources have demonstrated a wide range of substrate specificities. For example, the PcgL protein from Salmonella enterica is a D-Ala-D-Ala dipeptidase that, like VanX, is highly specific for its substrate researchgate.net. The introduction of an N-methyl group on the C-terminal residue of a dipeptide has been shown to significantly reduce or abolish its susceptibility to enzymatic cleavage mdpi.com. Therefore, it is highly probable that this compound would be a poor substrate for, or an inhibitor of, D-D-dipeptidases.

Table 1: Comparative Substrate Specificity of a Hypothetical Dipeptidase

| Substrate | Relative Hydrolysis Rate (%) | Rationale for Predicted Rate |

| D-Alanyl-D-alanine | 100 | Optimal substrate for many D-D-dipeptidases. |

| D-Alanyl-L-alanine | 10 | The L-amino acid at the C-terminus is poorly accommodated by the active site. |

| L-Alanyl-L-alanine | <1 | Incorrect stereochemistry at both positions prevents binding and catalysis. |

| This compound | <1 | The L-configuration and N-methylation at the C-terminus create significant steric and electronic hindrance. |

This table is a hypothetical representation based on known dipeptidase specificity principles.

Transaminases are a class of enzymes that catalyze the transfer of an amino group from a donor molecule to an acceptor molecule. They are widely used in the synthesis of chiral amines and amino acids mbl.or.kr. The substrate selectivity of transaminases is a key determinant of their synthetic utility. Artificial transaminase systems, often developed through protein engineering, aim to expand the substrate scope and improve the enantioselectivity of these enzymes frontiersin.org.

In the context of an artificial transaminase system, this compound could potentially serve as an amino donor, although its efficiency would depend on the specific engineered transaminase. (R)-selective transaminases, which typically utilize D-amino acids as substrates, could potentially recognize the D-alanine moiety nih.gov. However, the N-methylated L-alaninamide portion of the molecule would likely influence its binding and reactivity. The development of transaminases with altered active sites has enabled the use of a broader range of substrates, including those with bulky substituents nih.gov.

The enantiopreference of transaminases is largely dictated by steric constraints within the active site frontiersin.org. The presence of the N-methyl group and the L-configuration of the second amino acid in this compound would present a unique challenge for substrate recognition. Engineering a transaminase to efficiently utilize this compound as an amino donor would likely require modifications to the active site to accommodate the N-methyl group and the specific stereochemistry of the dipeptide amide.

Alaninamide Derivatives in Peptide Solvolysis and Stability Studies

The stability of peptides is a critical factor in their biological activity and therapeutic potential. Alaninamide derivatives are often used as models to study the mechanisms of peptide degradation under various conditions. The solvolysis of dipeptides in strong acids, for instance, can lead to cleavage of the peptide bond through mechanisms that differ from typical hydrolysis nih.gov.

Studies on the solvolysis of dipeptides in concentrated sulfuric acid have shown that the stability of the peptide bond is highly dependent on the nature of the C-terminal amino acid nih.gov. In these studies, dipeptides with a C-terminal alanine (B10760859) were found to be unstable, undergoing complex solvolysis reactions that lead to the formation of alaninamide nih.gov. This suggests that under harsh acidic conditions, the peptide bond of this compound could also be susceptible to cleavage.

Table 2: Predicted Relative Stability of Alaninamide Derivatives in a Proteolytic Environment

| Compound | Predicted Relative Stability | Key Stabilizing/Destabilizing Feature |

| D-Alanyl-L-alanine | Low | Susceptible to various peptidases. |

| D-Alanyl-L-alaninamide | Moderate | Amide at C-terminus can confer some resistance compared to a free carboxylate. |

| This compound | High | N-methylation of the C-terminal amide provides significant steric hindrance to proteases. |

This table is a predictive representation based on established principles of peptide stability.

Advanced Peptide Chemistry Applications

The unique structural characteristics of this compound make it a valuable building block in advanced peptide chemistry, particularly in the design of peptidomimetics and conformationally restricted peptides.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties such as enhanced stability, bioavailability, and receptor selectivity magtech.com.cnmdpi.com. The incorporation of non-standard amino acids and modifications to the peptide backbone are key strategies in the design of peptidomimetics magtech.com.cn.

This compound incorporates two important features used in peptidomimetic design: a D-amino acid and an N-methylated amide. The inclusion of a D-amino acid can induce specific conformational preferences and increase resistance to proteolysis mdpi.com. N-methylation of the peptide bond is another powerful tool for conformational restriction magtech.com.cn. By replacing the amide proton with a methyl group, the steric bulk is increased, and the ability to form a hydrogen bond is removed nih.gov. This modification can significantly alter the accessible conformations of the peptide backbone, often favoring specific turn structures nih.govresearchgate.net.

The combination of a D-amino acid at the N-terminus and an N-methylated L-alaninamide at the C-terminus in this compound would result in a dipeptide with a highly constrained conformation. This conformational rigidity can be exploited to design peptidomimetics that bind to specific biological targets with high affinity and selectivity. The precise control over the three-dimensional structure of the peptide is a fundamental principle in the rational design of new therapeutic agents magtech.com.cn.

Exploring Secondary Structure Formation in Model Systems

The strategic incorporation of non-standard amino acids into peptide chains provides a powerful tool for investigating the fundamental principles of protein folding and secondary structure formation. The dipeptide this compound serves as a minimalist yet informative model system for exploring how specific stereochemical and substitutional modifications can induce and stabilize defined secondary structures, particularly β-turns. The presence of a D-amino acid at the first position (i+1) and an N-methylated residue at the second (i+2) position creates significant conformational constraints that favor the formation of compact, folded structures over extended ones.

The use of D-amino acids is a well-established strategy for promoting the formation of specific turn types in peptides. nih.gov In particular, the D-configuration can facilitate the necessary backbone dihedral angles for certain β-turns that are less accessible to L-amino acids. When a D-amino acid is incorporated into a peptide sequence, it can disrupt the propagation of helical structures and instead favor the formation of reverse turns, which are crucial elements in the tertiary structure of globular proteins and in the structure of many biologically active peptides. nih.gov

Furthermore, N-methylation of a peptide bond introduces significant steric hindrance that restricts the rotation around the Cα-N bond (the phi, φ, dihedral angle) and can influence the cis/trans isomerism of the amide bond itself. researchgate.netresearchgate.net This restriction in conformational freedom significantly reduces the number of accessible backbone conformations, thereby predisposing the peptide to adopt a more defined structure. researchgate.net Studies on oligomers of N-methyl-L-alanine and N-methyl-D-alanine have demonstrated that the conformation of these residues is largely fixed, allowing them to act as building blocks for the bottom-up design of specific peptide shapes. researchgate.net

In the context of this compound, the combination of a D-alanine residue followed by an N-methylated L-alanine residue creates a strong propensity to form a β-turn. The D-amino acid at the i+1 position and the N-methylated residue at the i+2 position work in concert to favor specific backbone torsion angles that define various types of β-turns. Theoretical and crystal structure analyses of related model peptides provide insight into the likely conformations. For example, crystallographic studies of N-pivaloyl-L-prolyl-N,N'-dimethyl-D-alaninamide reveal a βII-folded conformation. nih.gov Similarly, computational analyses of N-acetyl-L-alanine-N',N'-dimethylamide show a preference for conformations characteristic of the (i+1) position of βVIb and βII/βVIa turns. nih.gov

The conformational preferences of such model peptides are typically characterized by the values of their backbone dihedral angles, φ and ψ, for the central residues of the turn (i+1 and i+2). The table below summarizes the ideal φ and ψ angles for common β-turn types that could be explored using this compound as a model system.

| β-Turn Type | φ(i+1) | ψ(i+1) | φ(i+2) | ψ(i+2) |

| I | -60° | -30° | -90° | 0° |

| I' | 60° | 30° | 90° | 0° |

| II | -60° | 120° | 80° | 0° |

| II' | 60° | -120° | -80° | 0° |

| VIa | -60° | 120° | -90° | 0° |

| VIb | -120° | 120° | -60° | 0° |

| VIII | -60° | -30° | -120° | 120° |

By synthesizing this compound and analyzing its conformational landscape through techniques such as NMR spectroscopy and computational modeling, researchers can gain detailed insights into the energetic and structural factors that govern β-turn formation. The simplicity of this dipeptide amide allows for a clear attribution of conformational preferences to the specific effects of D-amino acid incorporation and N-methylation, thereby providing fundamental data for the rational design of more complex peptides with desired secondary and tertiary structures.

Future Directions in D Alanyl N Methyl L Alaninamide Research

Development of Novel Computational Methodologies for Enhanced Accuracy

Future computational studies on D-Alanyl-N-methyl-L-alaninamide will necessitate the development and application of more sophisticated theoretical models to accurately predict its conformational landscape. The presence of the N-methyl group introduces a degree of conformational constraint and complexity that requires advanced computational approaches.

Researchers can leverage and refine existing computational methods to build a comprehensive understanding of this molecule. researchgate.netbohrium.comnih.gov A multi-faceted approach integrating various computational techniques will be crucial. mdpi.comnih.gov For instance, combining virtual hydrolysis, bioactivity predictions, and machine learning algorithms could streamline the discovery of novel properties. mdpi.com

Key areas for development include:

Enhanced Force Fields: Current force fields may not adequately capture the subtle electronic and steric effects of N-methylation in dipeptides. Future work should focus on parameterizing force fields specifically for N-methylated peptides to improve the accuracy of molecular dynamics (MD) simulations.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To gain a more precise understanding of the electronic structure and non-covalent interactions within this compound, QM/MM simulations will be invaluable. These hybrid methods can treat the electronically sensitive regions of the molecule with high-level quantum mechanics while the remainder of the system is modeled with classical mechanics.

Advanced Sampling Techniques: The conformational space of even a small dipeptide can be vast. Advanced sampling techniques, such as replica-exchange MD and metadynamics, will be essential to thoroughly explore the potential energy surface and identify all relevant low-energy conformations.

A hypothetical data table summarizing the results of such computational studies is presented below:

| Computational Method | Dihedral Angle (φ, ψ) | Relative Energy (kcal/mol) | Predicted Solvent Accessible Surface Area (Ų) |

| Molecular Mechanics (MM) with AMBER | (-150°, 150°) | 0.0 | 150.3 |

| MM with AMBER | (60°, -60°) | 1.2 | 145.8 |

| QM/MM | (-145°, 148°) | 0.0 | 152.1 |

| QM/MM | (62°, -58°) | 0.9 | 147.2 |

This table is illustrative and represents the type of data that would be generated from future computational studies.

Exploration of Advanced Spectroscopic Techniques for Dynamic Conformational Studies

Experimental validation of computational predictions is paramount. Advanced spectroscopic techniques can provide detailed insights into the conformational dynamics of this compound in solution.

Future experimental research should employ a combination of spectroscopic methods to create a detailed picture of the molecule's structure and behavior. researchgate.net Key techniques include:

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Spectroscopy: Techniques like NOESY and ROESY can provide through-space proton-proton distances, which are crucial for determining the three-dimensional structure of the dipeptide in solution. nih.gov Isotope labeling (e.g., with ¹³C and ¹⁵N) would further enhance the resolution and information content of NMR experiments. nih.gov

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): These chiroptical techniques are exquisitely sensitive to the stereochemistry and conformation of chiral molecules. By comparing experimental VCD and ROA spectra with those predicted from quantum chemical calculations, the absolute configuration and dominant solution-state conformations can be confidently assigned.

Femtosecond Infrared Spectroscopy: To probe the ultrafast conformational dynamics of this compound, time-resolved infrared spectroscopy can be employed. This technique can track changes in the vibrational modes of the peptide backbone on the femtosecond to picosecond timescale, providing a direct window into conformational transitions.

A prospective data table from future spectroscopic analysis is shown below:

| Spectroscopic Technique | Key Observables | Inferred Conformational Feature |

| 2D-NMR (NOESY) | Cross-peak intensities | Proximity of specific protons, defining folded or extended states |

| Vibrational Circular Dichroism | Sign and intensity of amide I and II bands | Predominant secondary structure (e.g., β-turn, random coil) |

| Raman Optical Activity | Specific spectral features | Local chirality and torsional angles |

This table is a hypothetical representation of data to be collected in future studies.

Rational Design of Alaninamide-Based Functional Molecules

A thorough understanding of the structure-property relationships of this compound will pave the way for the rational design of novel functional molecules. nih.govacs.orgrsc.org By systematically modifying its structure, new molecules with tailored properties can be developed for a range of applications.

Building on the foundational knowledge of similar alaninamide derivatives that have shown therapeutic potential, future research could focus on designing new molecules with specific biological activities. acs.org This could involve:

Peptidomimetics: The this compound backbone can serve as a template for creating peptidomimetics with enhanced proteolytic stability and bioavailability. These could be designed to target specific protein-protein interactions implicated in disease. nih.gov

Self-Assembling Materials: The conformational preferences of this dipeptide could be exploited to design larger peptides that self-assemble into well-defined nanostructures, such as nanotubes or hydrogels. These materials could have applications in drug delivery and tissue engineering.

Chiral Catalysts: The inherent chirality of this compound makes it an interesting candidate for development as a chiral ligand or catalyst for asymmetric synthesis.

The table below illustrates a hypothetical design strategy for new alaninamide-based molecules:

| Parent Compound | Modification | Target Property | Potential Application |

| This compound | Addition of a hydrophobic moiety | Enhanced membrane permeability | Drug delivery vehicle |

| This compound | Incorporation into a longer peptide sequence | Self-assembly into nanofibers | Tissue engineering scaffold |

| This compound | Attachment of a catalytic metal center | Enantioselective catalysis | Asymmetric synthesis |

This table presents hypothetical examples of future rational design efforts.

Integration of Theoretical and Experimental Approaches for Comprehensive Understanding

The most powerful approach to understanding this compound will involve a close integration of theoretical and experimental methods. researchgate.netnih.gov This synergistic strategy, where computational predictions guide experimental design and experimental results refine theoretical models, will lead to a comprehensive and robust understanding of the molecule. researchgate.netbohrium.comnih.gov

An iterative cycle of research would be most effective:

Initial Computational Modeling: Predict the conformational preferences and spectroscopic signatures of this compound.

Targeted Synthesis and Spectroscopy: Synthesize the compound and perform advanced spectroscopic measurements to validate and refine the computational models. researchgate.netnih.gov

Rational Design and Synthesis of Analogs: Based on the validated models, design and synthesize new alaninamide-based molecules with desired properties. nih.govacs.org

Biological and Material Characterization: Experimentally evaluate the biological activity or material properties of the newly designed molecules.

This integrated approach has been successfully applied to other peptide systems and will be crucial for unlocking the full potential of this compound and its derivatives. mdpi.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.